Phenyl a-D-thiomannopyranoside

Descripción general

Descripción

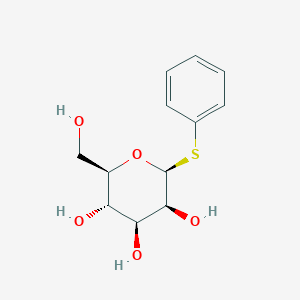

Phenyl alpha-D-thiomannopyranoside is a carbohydrate derivative with the molecular formula C12H16O5S. It is a thioglycoside, which means it contains a sulfur atom replacing the oxygen atom typically found in glycosidic bonds.

Métodos De Preparación

Phenyl alpha-D-thiomannopyranoside can be synthesized through the methylation and glycosylation of phenyl alpha-D-mannopyranoside . The synthetic route involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Análisis De Reacciones Químicas

Phenyl alpha-D-thiomannopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

PATM is a thioglycoside that contains a phenyl group attached to a mannose ring through a sulfur atom. Its molecular formula is , and it has a molecular weight of 272.32 g/mol. The synthesis of PATM typically involves the reaction between β-D-mannopyranosyl fluoride and thiophenol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The product is purified using column chromatography and recrystallization techniques, with its identity confirmed through methods like NMR spectroscopy and mass spectrometry .

Biological Properties

PATM exhibits several notable biological activities:

- Antimicrobial Activity : It has been shown to inhibit the growth of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, by interfering with their cell wall synthesis.

- Antiviral Properties : PATM can inhibit the replication of human immunodeficiency virus (HIV) by targeting its reverse transcriptase enzyme.

- Anticancer Effects : Studies indicate that PATM induces apoptosis in cancer cells, demonstrating its potential as an anticancer therapeutic agent .

Applications in Scientific Research

PATM's unique properties enable its use in various scientific domains:

- Carbohydrate Chemistry : PATM serves as a glycosylation precursor for synthesizing complex carbohydrates and glycoconjugates.

- Biological Assays : It acts as a substrate in enzymatic assays to study glycosidases and glycosyltransferases' activities.

- Drug Design : PATM can be utilized as a model compound for testing glycoside-based drugs' activity and selectivity.

- Materials Science : In nanotechnology, PATM functions as a stabilizer and linker in dendrimer synthesis .

Analytical Methods

To ensure accurate research outcomes, various analytical techniques are employed to study PATM:

- Nuclear Magnetic Resonance (NMR) : Used for determining structural properties.

- Mass Spectrometry : Identifies molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Separates, quantifies, and identifies PATM in complex mixtures .

Current State of Research

Ongoing research on PATM focuses on enhancing its applications across different fields:

- Development of PATM-based nanoparticles for targeted drug delivery systems.

- Creation of PATM-based sensors for detecting disease biomarkers.

- Investigation into improving water solubility and bioavailability to enhance pharmacokinetic properties .

Limitations and Future Directions

Despite its promising applications, PATM faces certain limitations:

- Water Solubility : Its low solubility restricts use in aqueous environments.

- Stability : Further studies are needed to understand its stability and reactivity in biological systems.

Future research may focus on:

Mecanismo De Acción

The mechanism of action of phenyl alpha-D-thiomannopyranoside involves its interaction with specific molecular targets. For instance, it can act as an ATP competitive inhibitor for enzymes like DNA gyrase. This interaction disrupts the normal function of the enzyme, leading to various biological effects.

Comparación Con Compuestos Similares

Phenyl alpha-D-thiomannopyranoside can be compared with other thioglycosides, such as phenyl 1-thio-alpha-D-mannopyranoside and methyl alpha-D-thiogalactoside . These compounds share similar structural features but differ in their specific functional groups and applications.

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-62-0 | |

| Record name | Phenyl α-D-thiomannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77481-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does phenyl α-D-thiomannopyranoside interact with the H+-sucrose symporter in sugar beets?

A1: According to the research, phenyl α-D-thiomannopyranoside did not inhibit sucrose uptake by the H+-sucrose symporter in sugar beet plasma membranes []. This suggests that phenyl α-D-thiomannopyranoside does not bind to the active site of this transporter, or its binding does not lead to inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.